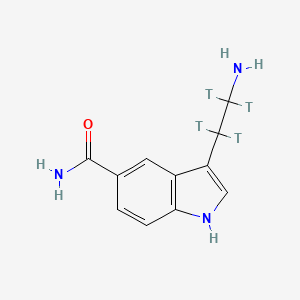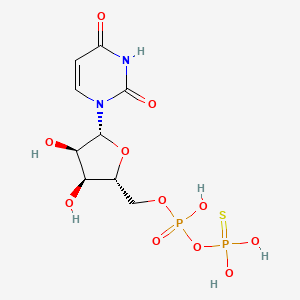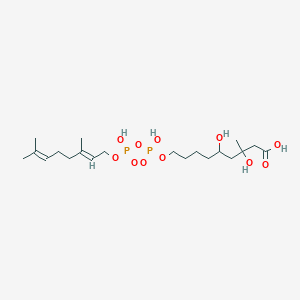
P'-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate: is a complex organic compound characterized by its unique structure, which includes a geranyl group, multiple hydroxyl groups, and a diphosphate ester. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate typically involves multi-step organic reactions. One common synthetic route includes:
Hydroxylation: The addition of hydroxyl groups at specific positions on the nonanate chain is carried out using selective hydroxylation reactions, often employing reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Phosphorylation: The final step involves the phosphorylation of the hydroxylated intermediate using phosphorus oxychloride or similar reagents to introduce the diphosphate ester group.
Industrial Production Methods
Industrial production of P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of biocatalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The diphosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phosphates or other functionalized derivatives.
Aplicaciones Científicas De Investigación
P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential role in cellular signaling pathways and as a precursor in the biosynthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in metabolic and signaling pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Geranyl pyrophosphate: A related compound with similar geranyl and diphosphate groups but lacking the additional hydroxyl and methyl groups.
Farnesyl pyrophosphate: Another related compound with a longer carbon chain and similar functional groups.
Uniqueness
P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its multiple hydroxyl groups and methyl substitution provide additional sites for chemical modification and interaction with biological targets, enhancing its versatility in research and industrial applications.
Propiedades
Fórmula molecular |
C20H38O11P2 |
|---|---|
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
9-[[[(2E)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,5-dihydroxy-3-methylnonanoic acid |
InChI |
InChI=1S/C20H38O11P2/c1-16(2)8-7-9-17(3)11-13-30-33(27,28)31-32(25,26)29-12-6-5-10-18(21)14-20(4,24)15-19(22)23/h8,11,18,21,24H,5-7,9-10,12-15H2,1-4H3,(H,22,23)(H,25,26)(H,27,28)/b17-11+ |
Clave InChI |
PMUQIJKCGIYWGT-GZTJUZNOSA-N |
SMILES isomérico |
CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)OCCCCC(CC(C)(CC(=O)O)O)O)/C)C |
SMILES canónico |
CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)OCCCCC(CC(C)(CC(=O)O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-1-[(4S,5R)-4-(acetyloxy)-5-benzyl-3-methylidenehexyl]-4,7-dihydroxy-6-[(11-phenoxyundecyl)oxy]-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10773249.png)
![(3R,6E)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10773250.png)
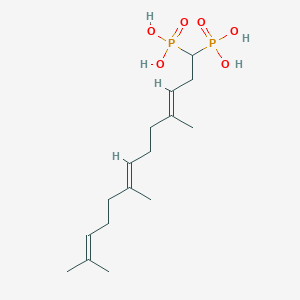
![{2-[Dodecyl(methyl)amino]-1-phosphonoethyl}phosphonic acid](/img/structure/B10773269.png)

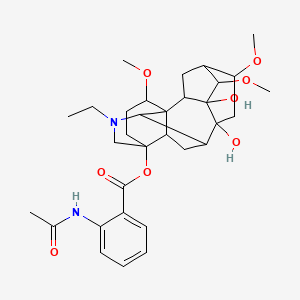
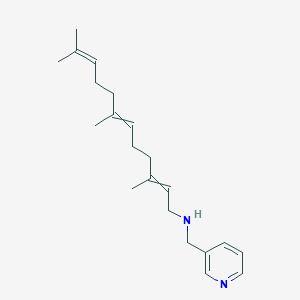
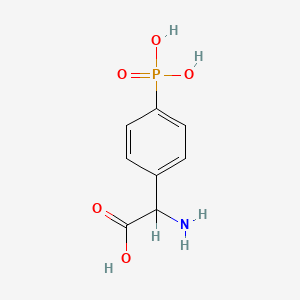
![3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole](/img/structure/B10773295.png)
![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B10773303.png)
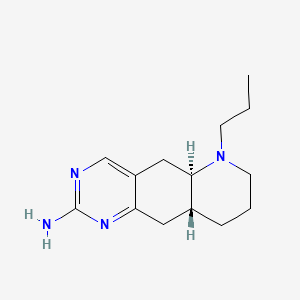
![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-(2-methylamino-2-oxoethyl)-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773312.png)
